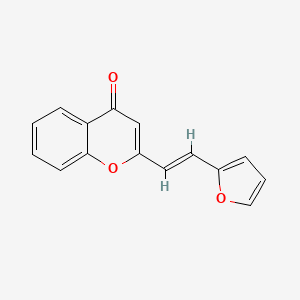

2-(2-(Furan-2-yl)vinyl)-4H-chromen-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10O3 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

2-[(E)-2-(furan-2-yl)ethenyl]chromen-4-one |

InChI |

InChI=1S/C15H10O3/c16-14-10-12(8-7-11-4-3-9-17-11)18-15-6-2-1-5-13(14)15/h1-10H/b8-7+ |

InChI Key |

WVSMOAULVHHPAA-BQYQJAHWSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)/C=C/C3=CC=CO3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C=CC3=CC=CO3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Furan 2 Yl Vinyl 4h Chromen 4 One and Analogous Systems

Direct Synthesis Approaches to 2-(2-(Furan-2-yl)vinyl)-4H-chromen-4-one Derivatives

Direct synthetic routes to this compound derivatives often involve the formation of the chromone (B188151) ring from acyclic precursors that already contain the furan-vinyl moiety or its progenitor. These methods are advantageous as they build the core structure in a convergent manner.

Oxidative Cyclization of Chalcones with Furan-Vinyl Moieties

The oxidative cyclization of 2'-hydroxychalcones is a well-established method for the synthesis of flavones, which are structural isomers of the target compounds. chemijournal.com This methodology can be adapted for the synthesis of this compound derivatives starting from the corresponding 2'-hydroxychalcone (B22705) bearing a furan-vinyl substituent. The general mechanism involves an intramolecular oxo-Michael addition to form an enolate, which is then trapped and cyclized. chemijournal.com Various oxidizing agents can be employed, with the choice of reagent influencing the reaction pathway and final product. For instance, peroxides like hydrogen peroxide and sodium perborate (B1237305) have been shown to be effective for the oxidative cyclization of chalcones. chemijournal.com

| Oxidizing Agent | Product Type | Reference |

| Hg(OAc)2 | Aurones | chemijournal.com |

| I2, SeO2, InCl3 | Flavones | chemijournal.com |

| H2O2 | 3-Hydroxyflavones | chemijournal.com |

| Sodium Perborate | Flavones | chemijournal.com |

While direct examples for furan-vinyl chalcones are not extensively detailed in the provided search results, the principle of the reaction is broadly applicable. The synthesis of the precursor chalcone (B49325) can be achieved through the Claisen-Schmidt condensation of a 2-hydroxyacetophenone (B1195853) with a furan-2-yl-acrolein derivative.

Modified Baker-Venkataraman Methods for 2-Styryl-4H-chromen-4-one Formation

A highly relevant and efficient protocol for the synthesis of 2-styryl-4H-chromen-4-one derivatives, which are close analogs of the target compound, is the modified Baker-Venkataraman rearrangement. samipubco.comresearchbib.com This method typically involves the condensation of a substituted 2-hydroxyacetophenone with cinnamic acid to yield an (E)-2-acetylphenylcinnamate derivative. samipubco.com Subsequent treatment of this intermediate with a base induces an intramolecular cyclization and dehydration to afford the desired 2-styryl-4H-chromen-4-one. samipubco.comwikipedia.org The reaction proceeds via the formation of a 1,3-diketone intermediate through an acyl transfer, which then undergoes acid-catalyzed cyclodehydration. wikipedia.orguclan.ac.uk This method is noted for its tolerance of a wide range of functional groups and generally provides good to excellent yields. samipubco.com

Table 1: Synthesis of 2-Styryl-4H-chromen-4-one Derivatives via Modified Baker-Venkataraman Rearrangement samipubco.com

| Entry | 2-Hydroxyacetophenone Derivative | Cinnamic Acid Derivative | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Hydroxyacetophenone | Cinnamic acid | 2-Styryl-4H-chromen-4-one | 85 |

| 2 | 5-Chloro-2-hydroxyacetophenone | Cinnamic acid | 6-Chloro-2-styryl-4H-chromen-4-one | 82 |

To synthesize the specific target compound, this compound, 3-(furan-2-yl)acrylic acid would be used in place of cinnamic acid.

Knoevenagel Condensation for Chromone-Furan Hybrid Structures

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is particularly useful in the synthesis of α,β-unsaturated systems. wikipedia.orgorganic-chemistry.org This reaction can be employed to construct chromone-furan hybrid structures. For instance, the condensation of 4-oxo-4H-chromene-3-carbaldehyde with a furan-2(3H)-one derivative can lead to the formation of (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones. mdpi.comresearchgate.net The reaction conditions can be optimized using either thermal activation or microwave irradiation, with the latter often providing higher yields in shorter reaction times. researchgate.net The resulting compounds exist as E-isomers, a fact that can be confirmed by NMR spectroscopy. mdpi.com This methodology highlights a route to link pre-formed chromone and furan (B31954) rings through a vinyl bridge.

Table 2: Optimal Conditions for the Synthesis of Hybrid Chromone-Furan Structures via Knoevenagel Condensation researchgate.net

| Compound | Thermal Activation Yield (%) | Microwave Activation Yield (%) |

|---|---|---|

| 3a | 70 | 80 |

| 3b | 52 | 66 |

| 3c | 55 | 63 |

Multi-Component Reactions for Furan-Vinyl Chromone-like Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures in a single step. bohrium.com For the construction of furan-vinyl chromone-like systems, a tandem multi-component reaction has been developed involving 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, and Meldrum's acid. bohrium.comresearchgate.net This approach allows for the simultaneous formation of both the 4H-chromen-4-one and furan-2(5H)-one fragments in one synthetic operation. bohrium.com The advantages of this method include mild reaction conditions and a straightforward workup procedure that can circumvent the need for chromatographic purification. bohrium.com

Synthesis of Related 2-Substituted Furan-Chromone Analogues

The synthesis of analogs where the furan ring is directly attached to the chromone core or substituted in other positions is also of significant interest. One-pot protocols are particularly valuable in this context for their efficiency.

One-Pot Synthesis Protocols (e.g., using K10 montmorillonite)

Furthermore, the use of solid acid catalysts like K10 montmorillonite (B579905) has gained traction in organic synthesis due to their eco-friendly nature, reusability, and efficiency. jocpr.comrsc.orgmdpi.com Montmorillonite K-10 can act as an efficient heterogeneous catalyst for a variety of organic transformations, including those that could be adapted for the synthesis of furan-chromone systems. jocpr.commdpi.com These clay catalysts possess both Brønsted and Lewis acid sites, which can facilitate various reaction steps such as condensation and cyclization. mdpi.com While a specific protocol for the synthesis of this compound using K10 montmorillonite is not explicitly detailed, the catalytic properties of this material make it a promising candidate for developing green and efficient synthetic routes. rsc.orgmdpi.com

Cross-Coupling Strategies for Heteroaryl-Chromone Derivatives

Modern organic synthesis heavily relies on the efficiency and selectivity of cross-coupling reactions, particularly those catalyzed by transition metals like palladium. These methods provide a powerful platform for the construction of C-C bonds, enabling the linkage of diverse molecular fragments. In the context of heteroaryl-chromone synthesis, cross-coupling strategies offer a convergent and flexible approach to introduce heteroaromatic moieties at the C2-position of the chromone ring.

While direct cross-coupling to form the vinyl bridge of this compound is a plausible synthetic route, the literature more broadly describes the coupling of heteroaryl groups to the chromone nucleus. An analogous and highly relevant strategy has been successfully applied in the synthesis of 2-aryl-4H-thiochromen-4-one derivatives. This method utilizes a palladium(II)-catalyzed cross-coupling reaction between 2-sulfinyl-thiochromones and arylboronic acids. The reaction proceeds efficiently in the presence of a Lewis acid and a suitable phosphine (B1218219) ligand, such as XPhos, affording the desired 2-arylthiochromones in moderate to good yields. This approach demonstrates the utility of activating the C2-position of a chromone-like core for subsequent coupling with a heteroaromatic partner.

The general applicability of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established for the synthesis of various chromene and chromone derivatives. These reactions typically involve the coupling of an organoboron reagent (e.g., a heteroarylboronic acid) with a halogenated or otherwise activated chromone precursor. The versatility of this approach allows for the introduction of a wide range of heteroaryl groups, including furan, onto the chromone scaffold.

Table 1: Key Features of Palladium-Catalyzed Cross-Coupling for Heteroaryl-Chromone Analogs

| Feature | Description |

| Catalyst | Typically a Palladium(0) or Palladium(II) complex. |

| Ligand | Phosphine-based ligands (e.g., XPhos, PPh₃) are common. |

| Coupling Partners | An activated chromone (e.g., 2-halo or 2-sulfinyl) and a heteroarylboronic acid or ester. |

| Reaction Conditions | Generally mild, though may require elevated temperatures. |

| Scope | Broad, with good tolerance for various functional groups on both coupling partners. |

Photochemical Reactions and Derivatization of Chromone-Furan Systems

The extended π-system of this compound and its analogs makes them prime candidates for photochemical transformations. The absorption of ultraviolet or visible light can promote these molecules to an excited state, from which they can undergo a variety of reactions, including cycloadditions and isomerizations.

A significant body of research exists on the photochemical behavior of 2-styrylchromones, which are close structural analogs. A primary photochemical pathway for these compounds is the [2+2] photocycloaddition reaction. nih.gov This reaction typically occurs upon irradiation with UV light and leads to the formation of a cyclobutane (B1203170) ring through the dimerization of two chromone molecules. The stereochemistry of the resulting cyclobutane product is often dictated by the arrangement of the molecules in the solid state or in solution.

In a study directly relevant to the chromone-furan system, the photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one were investigated. rsc.org Upon photolysis at approximately 360 nm in different solvents, both in the presence and absence of air, various dimeric photoproducts were formed. For instance, in an aerated cyclohexane (B81311) solution, a dehydrodimer was isolated. These findings highlight the propensity of the furan-substituted chromone system to undergo dimerization upon photoexcitation.

Furthermore, the photocyclization of 2-(pyridylvinyl)chromen-4-ones, another analogous system, has been reported. rsc.org Irradiation of these compounds in benzene (B151609) under aerobic conditions led to the formation of benzopyrano-isoquinolones and -quinolones through an intramolecular cyclization. This demonstrates an alternative photochemical pathway for derivatization, leading to more complex, fused heterocyclic systems. The specific reaction pathway, whether it be a [2+2] cycloaddition or an intramolecular cyclization, is highly dependent on the nature of the heteroaromatic ring and the reaction conditions.

Table 2: Photochemical Reactions of Chromone-Vinyl Systems

| Reaction Type | Substrate Class | Product Type | Key Findings |

| [2+2] Photocycloaddition | 2-Styrylchromones | Cyclobutane dimers | Stereochemistry is often controlled by the solid-state packing. |

| Photodimerization | 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one | Dimeric products | Product structure is solvent and atmosphere dependent. rsc.org |

| Photocyclization | 2-(Pyridylvinyl)chromen-4-ones | Benzopyrano-isoquinolones and -quinolones | Intramolecular cyclization leads to fused heterocyclic systems. rsc.org |

Structure Activity Relationship Sar and Mechanistic Investigations of 2 2 Furan 2 Yl Vinyl 4h Chromen 4 One Analogues

General Principles of SAR in Chromone-Based Molecular Hybrids

The biological activity of chromone-based molecular hybrids is profoundly influenced by the nature, position, and number of substituents attached to the chromone (B188151) core. nih.govresearchgate.net This core acts as a versatile template, allowing for extensive structural diversification to modulate pharmacological activity. nih.gov The hybridization of the chromone scaffold with other bioactive fragments is a key strategy in drug discovery, aiming to create synergistic effects or multi-target-directed ligands. researchgate.netmdpi.com

Key principles governing the SAR of chromone hybrids include:

Substitution Pattern: The type and placement of functional groups on both the benzene (B151609) (A-ring) and pyrone (C-ring) portions of the chromone nucleus are critical determinants of the molecule's interaction with biological targets. nih.gov

Pharmacophore Combination: The choice of the molecular fragment to hybridize with the chromone core dictates the potential biological outcome. Fragments are often chosen for their known efficacy in treating specific diseases, such as neurodegenerative disorders or cancer. nih.gov

The chromone ring system is found in numerous derivatives that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial properties. nih.govnih.gov The versatility of the chromone scaffold makes it a focal point for the design of novel therapeutic agents. nih.gov

Impact of Furan-Vinyl Substituent Variations on Molecular Recognition and Biological Interaction Profiles

The 2-(2-(Furan-2-yl)vinyl)-4H-chromen-4-one structure belongs to the broader class of 2-styrylchromones (2-SC), where a styryl group is attached at the C-2 position of the chromone core. nih.govnih.gov The vinyl bridge and the nature of the aromatic ring (in this case, furan) at the end of that bridge are pivotal in defining the molecule's biological profile.

Variations in the furan-vinyl substituent can influence activity in several ways:

Electronic Effects: The electron-rich furan (B31954) ring can modulate the electronic properties of the entire conjugated system. Introducing electron-donating or electron-withdrawing groups onto the furan ring would further alter these properties, likely affecting interactions with biological targets.

Steric Factors: The size and shape of the substituent play a role in how the molecule fits into the binding pocket of a receptor or enzyme.

Hydrogen Bonding: The oxygen atom within the furan ring can act as a hydrogen bond acceptor, potentially forming key interactions with biological macromolecules.

While direct SAR studies on furan-vinyl variations of this specific chromone are limited in the available literature, extensive research on analogous 2-styrylchromones provides valuable insights. For instance, in related 2-styrylchromones, the presence and position of hydroxyl groups on the terminal phenyl ring (the analogue to the furan ring here) are crucial for activities like xanthine (B1682287) oxidase inhibition. scienceopen.com Specifically, a catechol (3',4'-dihydroxy) substitution pattern on the B-ring has been shown to potentiate this inhibitory activity. scienceopen.com This suggests that similar modifications to the furan ring, if chemically feasible, could significantly alter the biological interaction profile.

Influence of Chromone Core Modifications on the Activity of Hybrid Molecules

Modifications to the chromone core itself are a well-established strategy for fine-tuning the biological activity of hybrid molecules. nih.gov Substitutions on the A-ring (the benzene part) of the chromone can have a profound impact on potency and selectivity.

Studies on various chromone derivatives have revealed several key trends: nih.govnih.govacs.org

Hydroxyl and Alkoxy Groups: The introduction of hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups can alter the molecule's polarity and hydrogen-bonding capabilities. For example, in a study of dirchromone derivatives, a 6-hydroxy group was found to eliminate cytotoxicity against human cell lines while retaining some antibacterial activity. acs.org

Halogenation: The addition of halogen atoms like fluorine (-F) or chlorine (-Cl) can enhance biological activity, potentially by increasing membrane permeability or forming specific halogen bonds with target proteins. SAR studies on chromone carboxamides revealed that a fluorine atom at the C-6 position produced more active anticancer derivatives compared to chloro or methyl substitutions. nih.gov

Carboxylic Groups: The introduction of a carboxylic acid group (-COOH) has been shown to be more effective for certain activities compared to methyl, ethyl, or hydroxyl groups. nih.gov

Positional Isomerism: The position of a given substituent can lead to significant differences in activity. However, in some cases, like the dirchromone derivatives, changes in substituent position on the chromone core induced little variability in the tested activities. nih.govresearchgate.net

These findings underscore the chromone core's role not just as a scaffold but as an active participant in molecular interactions, where even minor modifications can lead to substantial changes in the biological profile of the hybrid molecule.

The table below summarizes the influence of various substituents on the chromone core on biological activity, based on findings from related chromone derivatives.

| Substituent | Position on Chromone Core | Observed Effect on Biological Activity |

| Fluorine | 6 | Increased anticancer activity in carboxamide derivatives. nih.gov |

| Hydroxyl | 6 | Diminished cytotoxicity while retaining antibacterial activity in dirchromone analogues. acs.org |

| Cyanide | Not specified | Diminished cytotoxicity but enhanced antibacterial activity. nih.gov |

| Carboxylic Acid | Not specified | More active compared to methyl, ethyl, and hydroxyl groups in certain assays. nih.gov |

| 6-Alkoxy Chains | 6 | Progressively emerging antifungal activity with increased chain length. nih.gov |

Conformational Dynamics and Their Role in Molecular Functionality

The three-dimensional shape and flexibility of a molecule—its conformational dynamics—are integral to its function and ability to interact with biological targets. nih.govmdpi.com For this compound, key conformational features include the planarity of the chromone and furan rings and the geometry of the vinyl linker.

Stereochemistry of the Vinyl Bridge: In related 2-styrylchromones, the vicinal proton-proton coupling constant (³J) value of 15-17 Hz in ¹H NMR spectra consistently indicates a trans (E) stereochemistry for the double bond. clockss.org This configuration results in a more linear and extended molecular shape, which is often crucial for fitting into specific binding sites.

The functional dynamics paradigm suggests that conformational entropy is a driving force for molecular recognition. nih.gov The ability of this compound and its analogues to adopt specific low-energy conformations is therefore essential for their biological activity.

Mechanistic Insights into Chemical Reactions and Photophysical Processes

Understanding the reaction mechanisms and photophysical behavior of these molecules provides insight into their synthesis, stability, and potential applications, for instance, as fluorescent probes.

Photophysical processes describe the events that occur after a molecule absorbs light. libretexts.org For certain chromone derivatives, particularly those with a hydroxyl group at the C-3 position (3-hydroxychromones), absorption of light can trigger an ultrafast phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT). researchgate.netresearchgate.net In this process, a proton is transferred from the hydroxyl group to the adjacent carbonyl oxygen within the excited state, leading to the formation of a phototautomer. researchgate.net This process often results in dual-band fluorescence, with emissions from both the initial excited state and the tautomeric state. researchgate.net

While this compound lacks the 3-hydroxy group necessary for canonical ESIPT, its extended π-conjugated system makes it a candidate for Excited State Intramolecular Charge Transfer (ESICT). Upon photoexcitation, electron density can shift from one part of the molecule (the electron-rich furan-vinyl moiety) to another (the electron-accepting chromone carbonyl group). researchgate.net This charge redistribution in the excited state can lead to interesting photophysical properties, such as large Stokes shifts and sensitivity of the fluorescence emission to solvent polarity. researchgate.net The presence of the conjugated double bonds in the pyrone structure makes these heterocycles attractive for their photophysical properties. researchgate.net

Several synthetic routes are available for the preparation of 2-styrylchromones, which can be adapted for the synthesis of this compound. nih.govumich.edu The most common methods involve the formation of the chromone ring from acyclic precursors.

Common synthetic strategies include: scienceopen.comclockss.orgresearchgate.net

Baker-Venkataraman Rearrangement: This is a widely used method that involves the base-induced rearrangement of an o-acyloxyacetophenone. For the target molecule, this would start with the acylation of a 2-hydroxyacetophenone (B1195853) with a furan-2-acrylic acid derivative, followed by rearrangement and acid-catalyzed cyclization to form the chromone ring. clockss.org

Allan-Robinson Condensation: This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride. researchgate.net

Condensation of 2-Methylchromones: A straightforward approach involves the base-catalyzed aldol-type condensation of a 2-methylchromone (B1594121) with furan-2-carbaldehyde. The initial adduct then dehydrates to yield the final vinyl-linked product. scienceopen.com

Wittig Reaction: The reaction of a 3-formylchromone with a suitable phosphonium (B103445) ylide derived from a furfuryl halide can be used to construct 3-styrylchromones, and analogous strategies could potentially be developed for 2-substituted analogues. scienceopen.com

These synthetic pathways offer versatile methods for creating a library of analogues for comprehensive SAR studies by allowing for variations in both the chromone precursor and the furan-aldehyde or -acrylic acid derivative.

Computational and Theoretical Chemistry Studies of 2 2 Furan 2 Yl Vinyl 4h Chromen 4 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For chromone (B188151) derivatives, DFT methods have been successfully used to investigate their molecular geometries, electronic properties, and vibrational spectra.

The electronic properties of furan (B31954) and its derivatives have also been a subject of theoretical investigation. The furan ring in 2-(2-(furan-2-yl)vinyl)-4H-chromen-4-one is an electron-rich system, which significantly influences the electronic characteristics of the entire molecule. The vinyl bridge facilitates electronic communication between the furan and chromenone moieties.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are instrumental in predicting the chemical behavior of the molecule.

Table 1: Calculated Reactivity Descriptors for a Model Chromone Derivative

| Descriptor | Value (eV) | Description |

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.7 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

| Electronegativity (χ) | 4.35 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | 1.85 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 0.54 | Reciprocal of hardness; indicates the ease of electron transfer. |

| Electrophilicity Index (ω) | 5.11 | A measure of the electrophilic power of a molecule. |

Note: The values in this table are representative for a model chromone system and may vary for this compound.

These descriptors collectively suggest that the molecule possesses a significant degree of reactivity, with the potential to act as both an electron donor and acceptor in chemical reactions. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the nucleophilic and electrophilic sites within the molecule, further guiding the prediction of its reactive behavior.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

While specific docking studies on this compound are not widely available in the literature, research on closely related 2-(furan-2-yl)-4H-chromen-4-one derivatives provides valuable insights into their potential as inhibitors of various enzymes. For instance, molecular docking studies of 3-substituted phenyl-2-(furan-2-yl)-4H-chromen-4-ones have been conducted to evaluate their inhibitory activity against Interleukin-13 (IL-13), a key cytokine implicated in asthma. researchgate.net

In these studies, the chromenone derivatives were docked into the active site of IL-13 (PDB code: 1IJZ). researchgate.net The simulations revealed that these compounds could form stable complexes with the protein through a network of intermolecular interactions, including hydrogen bonds and hydrophobic interactions.

Table 2: Representative Ligand-Target Interactions from a Docking Study of a Furan-Chromenone Derivative with Interleukin-13

| Derivative | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| 3-benzoyl-2-(furan-2-yl)-4H-chromen-4-one | -11.03 | Arg65, Gln68 | Hydrogen Bonding |

| 3-(3-bromobenzoyl)-2-(furan-2-yl)-4H-chromen-4-one | -11.77 | Arg65, Ser69 | Hydrogen Bonding, Halogen Bonding |

| 3-(3-bromobenzoyl)-7-hydroxy-2-(5-methylfuran-2-yl)-4H-chromen-4-one | -11.79 | Arg65, Gln68, Ser69 | Hydrogen Bonding, Halogen Bonding |

Source: Adapted from molecular docking studies of novel 3-substitued phenyl-2-(furan-2-yl)-4H-chromen-4-ones as inhibitors of Interleukin-13 for asthma. researchgate.net

These findings suggest that the furan and chromenone moieties play a crucial role in anchoring the ligand within the binding pocket of the target protein. The specific nature of the vinyl linker in this compound would likely influence the conformational flexibility of the molecule, potentially allowing it to adapt to the topology of different binding sites. Further molecular dynamics simulations could provide a more detailed understanding of the stability and dynamics of such ligand-protein complexes over time.

Computational Conformational Analysis

The conformational landscape of a molecule dictates its three-dimensional shape and, consequently, its physical and biological properties. Computational conformational analysis of this compound involves identifying the stable conformers and the energy barriers for their interconversion.

The conformational preferences of this molecule are primarily determined by the rotational freedom around the single bonds connecting the furan ring, the vinyl bridge, and the chromenone system. A key aspect is the relative orientation of the furan and chromenone rings.

Studies on 2-vinyl furan, a fragment of the target molecule, have shown that the trans conformer, where the vinyl group is oriented away from the furan ring oxygen, is generally the most stable. uliege.be This preference is attributed to minimized steric hindrance. By analogy, it is expected that the vinyl bridge in this compound will also favor a trans or s-trans conformation relative to the furan ring.

Furthermore, the planarity of the chromenone and furan rings is a significant factor. Computational studies on related benzofuran (B130515) derivatives have indicated a high degree of planarity in the fused ring system. researchgate.net The vinyl linker, being a conjugated system, also favors a planar arrangement to maximize π-orbital overlap. Therefore, the most stable conformers of this compound are likely to be largely planar.

Table 3: Calculated Rotational Barriers for Model Furan Derivatives

| Molecule | Rotational Bond | Most Stable Conformer | Rotational Barrier (kcal/mol) |

| 2-Vinyl Furan | Furan-Vinyl | trans | ~1.5 - 2.0 |

| Furfurylidenaniline | Furan-Imine | trans | ~10 - 12 |

Note: These values are for model compounds and serve as an estimation for the rotational barriers in this compound.

The energy barriers for rotation around the single bonds determine the flexibility of the molecule. Higher barriers indicate a more rigid structure, while lower barriers allow for greater conformational freedom. Understanding these conformational dynamics is crucial for predicting how the molecule might adapt its shape upon interacting with a biological target or in different solvent environments.

Theoretical Elucidation of Reaction Pathways and Photophysical Processes (e.g., using MEDT)

Theoretical methods are invaluable for elucidating the mechanisms of chemical reactions and understanding the photophysical processes that molecules undergo upon absorption of light. For this compound, such studies can predict its reactivity in various chemical transformations and its behavior in the excited state.

One powerful theoretical framework for studying reaction mechanisms is the Molecular Electron Density Theory (MEDT). MEDT analyzes the changes in the electron density along a reaction pathway to provide a detailed understanding of the bonding changes and the electronic factors that govern the reaction. While specific MEDT studies on this compound are not yet reported, the application of MEDT to Diels-Alder reactions involving furan demonstrates its utility. researchgate.net Such an approach could be employed to investigate cycloaddition reactions or other pericyclic reactions involving the furan or vinyl moiety of the target molecule.

The photophysical properties of chromone derivatives are of significant interest. Upon absorption of UV-Vis light, these molecules can undergo various processes, including fluorescence, phosphorescence, and photochemical reactions. Theoretical calculations can predict the absorption and emission wavelengths, as well as the nature of the excited states involved.

For the closely related compound, 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one, photolysis studies have revealed the formation of various photoproducts, with the reaction pathways being influenced by the solvent and the presence of oxygen. researchgate.netrsc.org The photodynamics of these reactions are complicated by processes such as Excited State Intramolecular Proton Transfer (ESIPT) and Excited State Intramolecular Charge Transfer (ESICT). rsc.org

Table 4: Potential Photophysical Processes and Reaction Pathways

| Process | Description | Theoretical Approach |

| UV-Vis Absorption | Excitation of electrons to higher energy orbitals. | Time-Dependent DFT (TD-DFT) |

| Fluorescence | Radiative decay from the first excited singlet state to the ground state. | TD-DFT |

| Intersystem Crossing | Non-radiative transition from a singlet to a triplet excited state. | Spin-Orbit Coupling Calculations |

| Photochemical Reaction | Chemical transformation in the excited state. | Potential Energy Surface Scanning, MEDT |

| ESIPT | Transfer of a proton within the molecule in the excited state. | Excited State Molecular Dynamics |

| ESICT | Transfer of charge between different parts of the molecule in the excited state. | Excited State Dipole Moment Calculations |

Theoretical studies can map out the potential energy surfaces of the ground and excited states, identifying the transition states and intermediates involved in these processes. This allows for a detailed mechanistic understanding of the photoreactivity of this compound and can guide the design of new molecules with tailored photophysical properties.

Potential Applications in Chemical Biology Research

Design and Synthesis of Novel Bioactive Scaffolds through Molecular Hybridization

Molecular hybridization is a contemporary strategy in medicinal chemistry that involves the covalent linking of two or more pharmacophoric units to create a single hybrid molecule with potentially enhanced or novel biological activities. The furan (B31954) and chromenone rings are both well-established pharmacophores found in a plethora of natural and synthetic bioactive compounds. The 4H-chromen-4-one core is a key structural feature in flavonoids, which are known for their diverse pharmacological effects, while the furan moiety is present in numerous compounds with a wide range of therapeutic properties.

The synthesis of hybrid molecules based on the 2-(2-(Furan-2-yl)vinyl)-4H-chromen-4-one scaffold leverages the inherent biological relevance of its constituent parts. The vinyl linker between the furan and chromenone rings provides conformational flexibility and can be strategically modified to fine-tune the molecule's properties. The general synthetic approach often involves the condensation of a 2-methyl-4H-chromen-4-one derivative with furan-2-carbaldehyde, or a related derivative, through reactions such as the Claisen-Schmidt condensation. This method allows for the introduction of various substituents on both the furan and chromenone rings, leading to a diverse library of analogues for biological screening.

The resulting hybrid scaffolds are being investigated for a range of potential therapeutic applications. For instance, the combination of the furan and chromenone moieties has been explored for the development of agents with antimicrobial and anticancer properties. The rationale behind this approach is that the hybrid molecule may exhibit a synergistic effect, combining the mechanisms of action of both pharmacophores to overcome challenges such as drug resistance.

Table 1: Examples of Bioactive Scaffolds Incorporating Furan and Chromenone Moieties

| Scaffold Type | Key Structural Features | Potential Biological Activities |

| Furan-Chromenone Hybrids | Covalent linkage of furan and chromenone rings | Antibacterial, Antifungal, Anticancer |

| Substituted Vinyl-Chromenones | Variations in substituents on the vinyl linker and aromatic rings | Modulation of bioactivity and physicochemical properties |

| Fused Furan-Chromenone Systems | Fused ring systems incorporating both furan and chromenone motifs | Novel pharmacological profiles |

Exploration as Chemical Probes for Investigating Biological Systems

The extended π-conjugated system of this compound, arising from the connection of the furan and chromenone rings through a vinyl bridge, imparts this molecule with interesting photophysical properties. Such compounds, often referred to as chalcone (B49325) analogues, are known to exhibit fluorescence, making them promising candidates for the development of chemical probes for biological imaging and sensing.

The fluorescence of these molecules can be sensitive to their local environment, including polarity, viscosity, and the presence of specific biomolecules. This sensitivity can be exploited to design probes that report on cellular processes or the presence of specific analytes. For example, modifications to the furan or chromenone rings can be made to introduce specific binding sites for ions or biomolecules of interest. Upon binding, a change in the fluorescence intensity or wavelength can be observed, providing a detectable signal.

Research into structurally related chalcone derivatives has demonstrated their utility as fluorescent probes for various applications, such as the detection of metal ions, anions, and biologically relevant small molecules. Furthermore, the lipophilic nature of the this compound scaffold can facilitate its passage across cell membranes, enabling its use in live-cell imaging. The potential to visualize the distribution and dynamics of these probes within cellular compartments opens up avenues for studying complex biological systems. While specific studies on the use of this compound as a chemical probe are still emerging, the foundational properties of its chemical structure suggest a promising future in this area of research.

Table 2: Potential Applications of Furan-Chromenone Based Chemical Probes

| Application | Principle | Potential Target |

| Bioimaging | Intrinsic fluorescence and environmental sensitivity | Cellular organelles, lipid droplets, protein aggregates |

| Biosensing | Fluorescence modulation upon binding to a target analyte | Metal ions, reactive oxygen species, enzyme activity |

| Theranostics | Combination of therapeutic action and diagnostic imaging | Targeted drug delivery and monitoring of therapeutic response |

Development of Enzyme Inhibitors and Modulators (general classes only)

The furan and chromenone moieties are present in a variety of known enzyme inhibitors, suggesting that their hybrid, this compound, could also serve as a valuable scaffold for the development of new enzyme modulators. The diverse biological activities associated with furan and chromenone derivatives often stem from their ability to interact with and inhibit the function of specific enzymes.

For instance, various chromenone derivatives have been shown to inhibit protein kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. The planar structure of the chromenone ring can facilitate its insertion into the ATP-binding pocket of kinases, leading to competitive inhibition. Similarly, furan-containing compounds have been investigated as inhibitors of a wide range of enzymes, including those involved in inflammatory pathways and microbial metabolism.

The this compound scaffold provides a unique three-dimensional structure that can be tailored to fit the active sites of various enzymes. By systematically modifying the substituents on the furan and chromenone rings, as well as the vinyl linker, it is possible to optimize the binding affinity and selectivity of these compounds for a specific enzyme target. This approach allows for the rational design of potent and selective enzyme inhibitors for therapeutic intervention in a range of diseases. While comprehensive enzymatic screening of this compound and its derivatives is an active area of research, the foundational knowledge of its constituent pharmacophores provides a strong rationale for its exploration in this domain.

Table 3: General Classes of Enzymes Potentially Targeted by Furan-Chromenone Scaffolds

| Enzyme Class | General Function | Rationale for Targeting |

| Protein Kinases | Regulation of cell signaling pathways | Implicated in cancer, inflammation, and neurodegenerative diseases |

| Oxidoreductases | Catalysis of oxidation-reduction reactions | Involved in oxidative stress and metabolic disorders |

| Hydrolases | Catalysis of the hydrolysis of chemical bonds | Important targets in infectious diseases and metabolic disorders |

| Transferases | Transfer of functional groups | Crucial for various metabolic and signaling pathways |

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

The advancement of 2-(2-(Furan-2-yl)vinyl)-4H-chromen-4-one from a laboratory curiosity to a viable lead compound hinges on the development of efficient, scalable, and environmentally benign synthetic methods. Future research should prioritize green chemistry principles to minimize waste and avoid hazardous reagents.

Key opportunities include:

One-Pot, Multi-Component Reactions (MCRs): Designing MCRs that combine starting materials like substituted salicylaldehydes, acetylfuran derivatives, and other reagents in a single step could dramatically improve efficiency. sharif.edu Such strategies reduce the need for intermediate purification, saving time, solvents, and resources.

Catalyst Innovation: The exploration of novel catalysts is crucial. This includes using superparamagnetic nanocatalysts that can be easily recovered and reused, or organo-base catalysts that offer a greener alternative to traditional metal catalysts. sharif.edunih.gov

Microwave-Assisted Synthesis: Utilizing microwave reactors can significantly shorten reaction times and increase product yields, as has been demonstrated for similar hybrid furanone-chromenone structures. mdpi.com

Bio-derived Starting Materials: A significant leap in sustainability would involve sourcing precursors from biomass. Given that 5-hydroxymethylfurfural (5-HMF) is a key platform chemical derived from biomass, pathways that utilize HMF or other furanic compounds from renewable sources should be investigated. mdpi.com

Advanced Structure-Activity Relationship Studies with Targeted Modifications

A systematic investigation into the structure-activity relationships (SAR) of this compound is essential for optimizing its biological activity. This involves synthesizing a library of analogues with specific modifications to the core structure and evaluating their effects.

Future SAR studies should focus on:

Furan (B31954) Ring Substitutions: The biological activity of furan-containing compounds is highly dependent on the nature and position of substituents. orientjchem.org Modifications at the 5-position of the furan ring with electron-withdrawing groups (e.g., nitro) or electron-donating groups could significantly alter the molecule's electronic properties and biological interactions. orientjchem.org

Chromen-4-one Ring Modifications: Research on other chromone (B188151) derivatives has shown that substitutions at various positions, particularly the second and seventh positions, are critical for potency and selectivity against biological targets like the breast cancer resistance protein ABCG2. nih.govnih.gov Introducing small hydrophobic groups or moieties capable of hydrogen bonding could enhance target affinity.

Vinyl Linker Isomerism and Rigidity: Investigating the role of the vinyl linker, including its cis/trans (E/Z) geometry and the potential for creating more rigid analogues, could provide insights into the optimal conformation for biological activity.

Table 1: Proposed Targeted Modifications and Their Rationale for SAR Studies

| Modification Site | Proposed Substituent | Rationale | Potential Impact |

|---|---|---|---|

| Furan Ring (5-position) | Nitro (-NO2) | Electron-withdrawing groups can increase bioactivity in antimicrobial and anticancer contexts. orientjchem.org | Enhanced cytotoxic or antimicrobial activity. |

| Furan Ring (5-position) | Hydroxyl (-OH), Methoxy (B1213986) (-OCH3) | Electron-donating groups can alter solubility and hydrogen bonding capacity. | Modified target selectivity and pharmacokinetic properties. |

| Chromen-4-one Ring (7-position) | Halogens (e.g., -Br, -Cl) | Halogenation is a common strategy to improve potency and cell permeability. | Increased binding affinity for target proteins. |

| Chromen-4-one Ring (General) | Small hydrophobic groups (e.g., -CH3, -CF3) | Hydrophobic interactions are often key to ligand-receptor binding. nih.gov | Improved inhibitory activity against specific enzymes or receptors. |

| Vinyl Linker | Cyclopropyl or other rigid groups | Conformational restriction can lock the molecule into a more active conformation, improving selectivity. | Increased potency and reduced off-target effects. |

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

To fully understand how this compound exerts its biological effects, future research must move beyond single-target screening and embrace a systems biology perspective. The integration of multi-omics technologies—such as proteomics, transcriptomics, and metabolomics—can provide a holistic view of the cellular response to the compound. oxfordglobal.com

Key research avenues include:

Target Deconvolution: Using proteomics, researchers can identify which proteins directly bind to the compound or show altered expression or post-translational modifications upon treatment. This can reveal the primary molecular targets and affected pathways.

Pathway Analysis: Transcriptomics (RNA-seq) can map the global changes in gene expression following exposure to the compound, highlighting the signaling pathways and cellular processes that are perturbed.

Metabolic Reprogramming: Metabolomics can uncover changes in the cellular metabolic profile, providing insights into how the compound affects energy production, biosynthesis, and other vital metabolic functions.

By combining these datasets, researchers can build comprehensive models of the compound's mechanism of action, identify potential biomarkers of response, and anticipate off-target effects. oxfordglobal.comresearchgate.net

Development of Robust Computational Models for Predictive Design

In parallel with synthetic and biological efforts, the development of robust computational models can accelerate the drug discovery process. In silico methods can guide the design of new derivatives with improved potency and selectivity, reducing the number of compounds that need to be synthesized and tested.

Future computational work should involve:

Molecular Docking and Dynamics: If a biological target is identified, molecular docking can predict the binding mode of this compound and its analogues within the target's active site. Molecular dynamics simulations can then assess the stability of these interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): As SAR data becomes available from synthesized analogues, QSAR models can be built to correlate specific physicochemical properties with biological activity. These models can then predict the activity of virtual compounds before synthesis.

Pharmacophore Modeling: Based on the structures of active derivatives, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features required for biological activity and can be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar effects.

Uncovering Undiscovered Biological Targets and Pathways

The hybrid nature of this compound suggests it may possess novel biological activities or interact with targets not typically associated with either the furan or chromone scaffolds alone. A broad and unbiased screening approach is needed to uncover its full therapeutic potential.

Emerging opportunities lie in exploring its effects on:

Kinase Inhibition: Various chromone derivatives have been identified as inhibitors of protein kinases, such as Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs), which are targets in diabetic retinopathy. nih.gov Screening the compound against a broad panel of kinases could reveal novel inhibitory activities.

Neurological Disorders: Chromone scaffolds have been explored as multipotent ligands for targets involved in Alzheimer's disease, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov The unique structure of the target compound warrants investigation in neurological disease models.

Quorum Sensing Inhibition: Halogenated furanones are known to be effective inhibitors of quorum sensing in bacteria, a process that controls virulence. ucc.ie Investigating whether this compound or its derivatives can disrupt bacterial communication could open new avenues for antimicrobial development.

Ion Channel Modulation: The chromene nucleus is known to be a scaffold for compounds that can modulate ion channels. Exploring the effect of this compound on various ion channels could uncover novel mechanisms of action relevant to a range of diseases.

Table 2: Potential Undiscovered Biological Targets for Future Investigation

| Target Class | Specific Example(s) | Rationale Based on Scaffold |

|---|---|---|

| Protein Kinases | Rho-associated kinases (ROCKs), Tyrosine kinases | Chromen-4-one derivatives have shown activity as ROCK inhibitors. nih.gov |

| Enzymes in Neurodegeneration | Acetylcholinesterase (AChE), MAO-B, BACE-1 | The chromone scaffold is a known platform for developing multipotent ligands for Alzheimer's disease targets. nih.gov |

| Bacterial Communication Systems | Quorum Sensing (e.g., LuxS) | Furanone structures are known inhibitors of bacterial quorum sensing. ucc.ie |

| Multidrug Resistance Proteins | ABCG2 (Breast Cancer Resistance Protein) | Specific chromone derivatives are potent inhibitors of ABCG2-mediated drug efflux. nih.gov |

| Inflammatory Pathway Receptors | Formyl peptide receptor-1 (FPR-1) | Benzimidazol-fused 4H-chromen-4-ones are selective inhibitors of FPR-1. nih.gov |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(2-(Furan-2-yl)vinyl)-4H-chromen-4-one?

Answer: The compound is typically synthesized via condensation reactions. For example, analogous chromenone derivatives are prepared by reacting ketones with substituted aldehydes in the presence of catalysts like piperidine and sulfuric acid (e.g., nitrofurfural diacetate condensation to form vinylfuran derivatives) . A stepwise procedure involves:

Base-mediated cyclization : Sodium hydroxide in ethanol with hydrogen peroxide facilitates enol-keto tautomerization, forming the chromenone core .

Functionalization : Introducing the furan-vinyl group via Wittig or Knoevenagel reactions, using furfural derivatives as starting materials .

Q. Key Data :

- Yield : ~50% (observed in analogous syntheses) .

- Reagents : Ethanol, NaOH, H₂O₂ (30%), and substituted chalcones .

Q. How is the structural characterization of this compound performed?

Answer: A multi-technique approach is essential:

- UV-Vis Spectroscopy : Identifies π→π* transitions (e.g., λmax ~246 nm in methanol) .

- IR Spectroscopy : Confirms lactone (1731 cm⁻¹) and conjugated carbonyl (1677 cm⁻¹) groups .

- <sup>1</sup>H NMR : Aromatic protons appear at δ 6.8–7.5 ppm, with splitting patterns indicating substituent positions .

- X-ray Crystallography : Resolves crystal packing (monoclinic P2₁/c space group, unit cell parameters: a = 22.3701 Å, b = 6.8836 Å, c = 15.7987 Å) .

Table 1 : Representative <sup>1</sup>H NMR Data (DMSO-d₆) :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Furan H | 6.8–6.9 | Multiplet |

| Aromatic H (chromenone) | 7.1–7.5 | Multiplet |

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Answer:

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

- Docking Studies : Target enzymes like cytochrome P450 or fungal lanosterol 14α-demethylase to predict binding affinity .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Answer:

- Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes between static and dynamic disorder in aromatic proton environments .

- DFT Calculations : Simulate NMR chemical shifts using density-functional theory (e.g., B3LYP/6-311++G(d,p)) to validate experimental data .

- Crystallographic Validation : Compare experimental X-ray data (e.g., torsion angles, bond lengths) with computational models to resolve ambiguities .

Case Study : In 2-(4-fluorophenyl) derivatives, crystallography confirmed planarity of the chromenone ring, resolving NMR discrepancies caused by solvent polarity .

Q. What computational strategies predict electronic properties and reactivity?

Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess charge-transfer potential (e.g., using Gaussian09 with CAM-B3LYP) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to model aggregation behavior .

- Reactivity Descriptors : Global electrophilicity index (ω) and local Fukui functions identify reactive sites for electrophilic/nucleophilic attacks .

Table 2 : Example FMO Data (Hypothetical) :

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.2 |

| LUMO Energy | -1.8 |

| Band Gap (ΔE) | 3.4 |

Q. How do substituents (e.g., fluorine vs. methoxy) influence crystallographic packing?

Answer:

- Halogen Effects : Fluorine substituents enhance intermolecular C–H···F interactions, reducing unit cell volume (e.g., V = 2337.87 ų for fluorophenyl vs. 2450 ų for methoxy derivatives) .

- Hydrogen Bonding : Hydroxy groups form O–H···O networks (e.g., 2.8 Å bond lengths), stabilizing monoclinic systems .

- Disorder Analysis : Bulky groups (e.g., isopropoxy) induce positional disorder, requiring refinement with SHELXL .

Q. What advanced analytical techniques detect trace impurities in synthesized batches?

Answer:

- HPLC-MS : Quantifies impurities using C18 columns (e.g., 5 µm, 250 × 4.6 mm) with gradient elution (MeCN:H₂O + 0.1% formic acid) .

- X-ray Powder Diffraction (XRPD) : Differentiates polymorphs by comparing experimental and simulated patterns .

- GC-FID : Monitors residual solvents (e.g., ethanol, DMF) with detection limits <10 ppm .

Q. How are fluorescence properties exploited for sensing applications?

Answer:

- Probe Design : Functionalize the chromenone core with electron-withdrawing groups (e.g., dinitrophenoxy) to create turn-on probes for H₂S or metal ions .

- Quantum Yield Optimization : Adjust substituents (e.g., pyrenyl groups) to enhance ΦF from 0.1 to 0.6 in DMSO .

Example : 3-(2,4-dinitrophenoxy)-2-(pyren-1-yl)-4H-chromen-4-one exhibits a 120-fold fluorescence increase upon H₂S binding .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the vinylfuran group .

- Crystallization : Use slow evaporation in ethanol/water (1:1) to obtain single crystals for XRD .

- Data Validation : Cross-reference computational (SHELX, Gaussian) and experimental (XRD, NMR) datasets to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.